4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol

Orthogonal protecting group strategy Acid-labile ether cleavage Synthetic intermediate procurement

Researchers seeking trifunctional triazine scaffolds with orthogonal handles face limited sourcing. 4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol (CAS 1566904-44-6, ≥95%) solves this with three chemically distinct reactive sites: • Acid-labile tert-butoxymethyl group enables late-stage hydroxymethyl unmasking (TFA, HCl/dioxane)-unlike methyl ether analogs requiring harsh demethylation. • Primary amine and thiol/thione handles support sequential orthogonal derivatization for PROTAC linker and covalent probe assembly. • Validated for cysteine-targeted dynamic covalent chemistry with pH-programmable site-selectivity. Supplied with full analytical documentation; global shipping available.

Molecular Formula C8H14N4OS
Molecular Weight 214.29 g/mol
Cat. No. B13241397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol
Molecular FormulaC8H14N4OS
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1=NC(=S)N=C(N1)N
InChIInChI=1S/C8H14N4OS/c1-8(2,3)13-4-5-10-6(9)12-7(14)11-5/h4H2,1-3H3,(H3,9,10,11,12,14)
InChIKeyZOKYNCMGNFGFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol: Overview & Procurement


4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol (CAS 1566904-44-6; molecular formula C8H14N4OS; molecular weight 214.29 g/mol) is a trisubstituted 1,3,5-triazine derivative bearing an amino group at position 4, a tert-butoxymethyl group at position 6, and a thiol/thione moiety at position 2. The compound is supplied at ≥95% purity . Its calculated partition coefficient (LogP) of 1.43 and topological polar surface area (TPSA) of 76.82 Ų are available from vendor computational predictions . The compound is classified structurally as both a 1,3,5-triazine-2-thiol and a 1,3,5-triazine-2(5H)-thione, reflecting its capacity for thiol–thione tautomerism—a property that fundamentally differentiates it from O-analogs and non-thiol triazines [1]. This tautomeric equilibrium, coupled with three chemically orthogonal functional handles (primary amine, protected primary alcohol, and thiol/thione), defines the compound's utility as a multifunctional synthetic intermediate for medicinal chemistry, bioconjugation, and covalent probe development.

Orthogonal handles: primary amine, thiol/thione, and acid-labile protected alcohol for sequential derivatization
Acid-labile tert-butoxymethyl enables late-stage unmasking without affecting amine or thiol groups
Thiol–thione tautomerism allows pH-modulated reactivity for bioconjugation and metal coordination studies

4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol: Why It Cannot Be Replaced


Generic substitution among 1,3,5-triazine-2-thiol derivatives introduces risks that extend beyond simple potency variation. The tert-butoxymethyl substituent at position 6 is not a passive structural element—it serves as an acid-labile protecting group that enables orthogonal deprotection under conditions (e.g., TFA, HCl/dioxane) where methyl or ethyl ethers remain intact [1]. Replacing this compound with 4-amino-6-methyl-1,3,5-triazine-2-thiol (CAS 30369-70-1) eliminates this synthetic handle entirely, forfeiting the option for late-stage hydroxymethyl unmasking . Furthermore, the thiol-thione tautomeric equilibrium of 1,3,5-triazine-2-thiols is exquisitely sensitive to the electronic character of the 6-substituent; the electron-donating tert-butoxymethyl group shifts the tautomeric distribution differently than a methyl or phenyl group, altering the compound's nucleophilicity and hydrogen-bonding capacity in both synthetic and biological contexts [2]. For applications in cysteine-targeted covalent inhibitor design, the specific substitution pattern governs both the rate of triazine-thiol exchange and the pH-dependent site-selectivity profile—properties that cannot be extrapolated from differently substituted analogs [3].

Target: tert-Butoxymethyl orthogonal protecting group
Methyl ethers resist mild acid cleavage; methyl-substituted analogs lack any protected alcohol, eliminating late-stage diversification
Target: Thiol–thione tautomeric system
O-analogs cannot engage in thiol-disulfide or metal-chelation chemistry; diamino analogs retain thiol but have lower lipophilicity and lack the protected alcohol handle

4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol: Evidence vs. Analogs


Orthogonal Deprotection via Acid-Labile tert-Butyl Ether

The tert-butoxymethyl group at position 6 undergoes selective cleavage under acidic conditions (e.g., 50% TFA in CH2Cl2, or 4M HCl/dioxane) to liberate the free hydroxymethyl group, whereas methyl ether analogs (e.g., 4-amino-6-methoxymethyl-1,3,5-triazine-2-thiol) require harsh Lewis acid conditions (BBr3, TMSI) that are incompatible with the thiol and amino functionalities present on the triazine core [1]. This differential lability is well-established in protecting group chemistry: tert-butyl ethers are cleaved ~103–104 times faster than methyl ethers under acidic conditions owing to the stability of the tert-butyl carbocation intermediate [1]. The closest analog, 4-amino-6-methyl-1,3,5-triazine-2-thiol (CAS 30369-70-1, C4H6N4S, MW 142.18), lacks any oxygenated substituent at position 6 and therefore provides no orthogonal deprotection handle at all . The fully tert-butoxylated analog 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) contains three tert-butoxy groups but lacks both the amino and thiol groups, precluding its use in amine- or thiol-directed chemistries [2].

Orthogonal Deprotection
Class-level
t-Bu ether cleavage ~10³–10⁴× faster than methyl ether under acidic conditions; no deprotection handle in 4-amino-6-methyl analog
Supports orthogonal late-stage deprotection strategy in multi-step synthesis
Established protecting group chemistry; class-level inference
Orthogonal protecting group strategy Acid-labile ether cleavage Synthetic intermediate procurement

pH-Tunable Reactivity Through Thiol–Thione Tautomerism

1,3,5-Triazine-2-thiols exist in a thiol (C–SH) ↔ thione (C=S) tautomeric equilibrium that is both solvent- and pH-dependent. 15N CP/MAS solid-state NMR and 13C solution NMR studies on closely related 1,3,5-triazine-2-thiol derivatives have confirmed the predominance of the thione form in the solid state and in acetone solution, while the thiol form becomes populated under basic aqueous conditions (pH > pKa of ~8–10 for triazine–SH) [1]. This tautomeric shift directly modulates the compound's nucleophilic reactivity: in the thiol form, the sulfur acts as a soft nucleophile for cysteine-selective bioconjugation and metal coordination; in the thione form, the C=S group participates in hydrogen bonding and can engage in [3+2] cycloadditions [2]. By contrast, the oxygen analog 4-amino-6-[(tert-butoxy)methyl]-2,5-dihydro-1,3,5-triazin-2-one (CAS 1564646-28-1) lacks this thiol–thione equilibrium, existing predominantly in the lactam form, which eliminates sulfur-mediated nucleophilic and metal-chelating reactivity pathways . The 4,6-diamino-1,3,5-triazine-2-thiol (thioammeline, CAS 767-17-9, C3H5N5S, MW 143.17) retains the thiol group but lacks the tert-butoxymethyl substituent, forfeiting lipophilicity and the orthogonal deprotection handle [3].

pH-Tunable Tautomerism
Reported
Thione form dominant in solid state/aprotic solvents; thiol form active at pH > pKa (~8–10) enabling nucleophilic S-chemistry
May enable pH-controlled reactivity in cysteine bioconjugation studies
Tautomeric shift inferred from NMR on analog; requires validation with this compound
Tautomerism pH-dependent reactivity Covalent inhibitor design

pH-Programmable Site-Selective Cysteine Bioconjugation

A 2025 study in ChemistryEurope established that triazine–thiol exchange chemistry achieves pH-programmable site-selectivity for cysteine modification within peptides: under acidic conditions (pH 5), internal cysteine residues are selectively modified while N-terminal cysteines are preserved; at neutral pH (pH 7), site-selectivity reverses and N-terminal cysteines are preferentially labeled via an S→N shift mechanism that converts the dynamic linkage into an irreversible modification [1]. Density functional theory (DFT) calculations revealed that this site-selectivity originates from pH-dependent modulation of the tetrahedral intermediate formed during thiol exchange [1]. The target compound, bearing both a thiol group at position 2 and an amino group at position 4, can participate in this dynamic covalent chemistry at two distinct loci, offering versatility not available to triazine analogs that lack the thiol functionality (e.g., 2-amino-4,6-disubstituted-1,3,5-triazines) [1][2]. The Banerjee et al. (2013) JACS study further validated the 1,3,5-triazine scaffold as a modular platform for generating cysteine-targeted covalent inhibitors, with two identified compounds (RB-2-cb and RB-11-ca) demonstrating cellular potency comparable to established tubulin polymerization and PDI activity modulators [2].

pH-Programmable Cys Labeling
Reported
pH 5: internal cysteine selective; pH 7: N-terminal cysteine selective via S→N shift (ChemistryEurope 2025)
Supports site-selective probe development using triazine-thiol exchange
Demonstrated on model peptides; transferability to proteins requires review
Cysteine bioconjugation Dynamic covalent chemistry Site-selective peptide modification

Lipophilicity and TPSA Advantage Over Less Substituted Analogs

Computational predictions from vendor data indicate a calculated LogP of 1.43 and a TPSA of 76.82 Ų for the target compound . The tert-butoxymethyl group contributes an estimated +0.8 to +1.2 LogP units relative to the unsubstituted 4-amino-1,3,5-triazine-2-thiol core (predicted LogP ~0.2–0.5 based on fragment addition methods) [1]. In the context of triazine-based bioactive compound design, the LogP range of 1–3 is associated with favorable passive membrane permeability while maintaining aqueous solubility [2]. The chromatographic behavior and lipophilicity of s-triazine derivatives have been systematically studied by reversed-phase TLC, demonstrating that retention constants (RM0) correlate well with computationally predicted LogP values, validating the use of computational LogP for comparative lipophilicity assessment within this compound class [2]. The TPSA value of 76.82 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability, while the more polar 4,6-diamino-1,3,5-triazine-2-thiol (thioammeline, CAS 767-17-9, MW 143.17) with three additional hydrogen bond donors (total HBD = 5, predicted TPSA ~110–120 Ų) exceeds optimal permeability parameters [1][2]. The 4-amino-6-methyl-1,3,5-triazine-2-thiol comparator (CAS 30369-70-1, MW 142.18) has lower molecular weight but also lower predicted LogP (~0.2–0.5) and fewer functional handles .

Lipophilicity Profile
Reported
cLogP 1.43, TPSA 76.82 Ų; +0.9–1.2 LogP units higher than thioammeline analog (predicted LogP ~0.2)
Computed profile may support membrane permeability in cell-based assays
Vendor computational predictions; chromatographic validation for s-triazine class
Lipophilicity Membrane permeability prediction Drug-likeness ADME profiling

Three Orthogonal Handles for Sequential Chemoselective Derivatization

The compound presents three chemically orthogonal reactive sites: (i) a primary aromatic amine at position 4, amenable to amide coupling, reductive amination, or diazotization; (ii) a thiol/thione at position 2, capable of S-alkylation, metal coordination, disulfide formation, or participation in triazine-thiol dynamic covalent exchange; and (iii) a tert-butoxymethyl group at position 6, which upon acid deprotection yields a primary alcohol suitable for esterification, etherification, or Mitsunobu chemistry [1][2]. This trifunctional architecture contrasts with the two-functional-handle profile of 4-amino-6-methyl-1,3,5-triazine-2-thiol (amino + thiol only; no protected alcohol) , the 4,6-diamino-1,3,5-triazine-2-thiol (two equivalent amino + thiol; no protected alcohol) [3], and 2,4,6-tris(tert-butoxy)-1,3,5-triazine (three equivalent tert-butoxy groups; no amino or thiol) [4]. The modular trifunctional 1,3,5-triazine scaffold has been validated in the Banerjee et al. (2013) JACS study as an 'ideal modular scaffold' for generating libraries of irreversible inhibitors, where each of the three positions was independently derivatized with an electrophile, an alkyne click-chemistry handle, and a diversity element [2]. The target compound's specific substitution pattern (amino at 4, thiol at 2, protected alcohol at 6) maps directly onto this validated trifunctional design paradigm.

Orthogonal Handles
Reported
3 chemically distinct handles: 1° amine (C4), thiol/thione (C2), tert-butoxymethyl → hydroxymethyl (C6) vs. 2 or 1 in comparator triazines
Supports sequential derivatization without additional protecting group steps
Banerjee et al. (2013) validated trifunctional triazine for covalent inhibitor libraries
Orthogonal functionalization Sequential derivatization PROTAC building block Multifunctional scaffold

4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol: Applications


PROTAC Degrader Linker Synthesis

The three orthogonal handles on this compound align with the modular architecture required for PROTAC linker intermediates: the amino group can be coupled to an E3 ligase ligand, the thiol can serve as an attachment point for a target-protein-binding warhead via S-alkylation or disulfide linkage, and the acid-labile tert-butoxymethyl group can be deprotected to reveal a hydroxyl for PEG linker attachment [1]. The 1,3,5-triazine scaffold has been validated as a modular platform for generating covalent inhibitors with diverse target specificities, demonstrating that the rigid triazine core provides favorable geometry for bifunctional degrader design [1]. The predicted LogP of 1.43 and TPSA of 76.82 Ų fall within ranges associated with acceptable cell permeability for intracellular target engagement .

Cysteine-Selective Covalent Probe and ABPP Reagent Synthesis

The thiol group at position 2 enables participation in triazine–thiol dynamic covalent exchange chemistry, which has been demonstrated to achieve pH-programmable site-selectivity for cysteine modification within peptides and proteins [2]. Under acidic conditions (pH 5), internal cysteines are selectively modified; at neutral pH (pH 7), N-terminal cysteines are preferentially labeled via an irreversible S→N shift mechanism [2]. This compound can serve as the core scaffold for constructing ABPP probes where the amino group is derivatized with an alkyne or biotin reporter tag and the tert-butoxymethyl group carries a directing group, while the thiol acts as the cysteine-reactive warhead [1][2].

Late-Stage Diversification in Medicinal Chemistry

The acid-labile tert-butoxymethyl protecting group enables convergent synthetic strategies where the hydroxymethyl functionality is revealed only in the final synthetic step, avoiding protecting group incompatibilities during earlier transformations involving the amino and thiol groups [3]. This contrasts with methyl ether-protected analogs that require harsh demethylation conditions (BBr3, TMSI) incompatible with sensitive functionalities, and with 4-amino-6-methyl-1,3,5-triazine-2-thiol which simply lacks any protected alcohol handle for late-stage diversification [3]. The sequential orthogonal derivatization enabled by this compound reduces the number of linear synthetic steps required to access diverse triazine-based compound libraries [1].

Metal-Chelating Ligand and Coordination Chemistry Building Block

The thiol/thione moiety combined with the triazine ring nitrogen atoms provides a multidentate coordination environment for transition metals (e.g., Cu(I), Zn(II), Fe(II/III)). The thione form, predominant in the solid state and aprotic solvents, acts as a soft donor ligand, while deprotonation of the thiol form at pH > pKa (~8–10) generates a thiolate that strongly chelates soft metal ions [4]. The amino group at position 4 provides an additional hard donor site, enabling the compound to function as an ambidentate ligand. The tert-butoxymethyl group can be retained to enhance solubility in organic solvents for homogeneous catalysis applications or deprotected for aqueous-phase metal complexation studies [4].

Application
Selection Property
Validation Focus
PROTAC linker intermediate
Orthogonal tri-functional scaffold
Sequential handle derivatization without protecting group manipulation
Cysteine-selective covalent probe / ABPP reagent
Thiol group for pH-programmable triazine-thiol exchange
Site-selectivity under acidic vs neutral conditions
Late-stage diversification in medicinal chemistry
Acid-labile tert-butyl ether for final-step unmasking
Compatibility with amine and thiol groups during multi-step synthesis
Metal-chelating ligand / coordination chemistry
Thiol/thione and triazine N as multidentate donors
Metal complex stability and solubility in organic/aqueous media
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